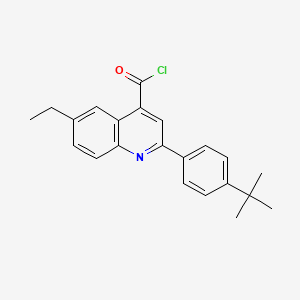

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO/c1-5-14-6-11-19-17(12-14)18(21(23)25)13-20(24-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEUNZWRDVNLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The core structure of 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride is typically assembled through a multi-step process involving:

Friedel-Crafts Acylation:

This step introduces the ethyl group at the 6-position of the quinoline ring. The process involves acylation of a suitable heterocyclic precursor (such as 2-methylquinoline) with ethyl acyl chlorides in the presence of Lewis acids like aluminum chloride (AlCl₃).Construction of the Quinoline Ring:

The quinoline nucleus can be synthesized via the Skraup or Doebner-Von Miller synthesis, where aniline derivatives react with glycerol derivatives or other aldehydes under acidic and oxidative conditions, forming the quinoline core with desired substitution patterns.

Carboxylation and Conversion to Acid Derivative

- Oxidation or Carboxylation:

The quinoline derivative bearing the substituents is oxidized or functionalized to introduce a carboxylic acid group at the 4-position, often via oxidation of a methyl group or through directed ortho-lithiation followed by carbonation.

Conversion to Carbonyl Chloride

- Thionyl Chloride or Oxalyl Chloride:

The carboxylic acid is transformed into the acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This step involves refluxing the acid with the chlorinating agent under inert atmosphere, with the removal of by-products (SO₂ and HCl gases).

Summary of the General Reaction:

$$

\text{Carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride}

$$

Alternative Synthesis via Intermediate Derivatives

Preparation of Quinoline-4-carboxylic Acid Derivatives:

Starting from quinoline-4-carboxylic acid, selective substitution at the 6-position with an ethyl group can be achieved via directed lithiation followed by alkylation, then subsequent Suzuki coupling for the aryl group at the 2-position.Conversion to Acyl Chloride:

The acid derivative undergoes chlorination with SOCl₂ or oxalyl chloride to yield the desired acyl chloride.

Research-Driven Innovations and Optimization

Recent research indicates that employing microwave-assisted synthesis can significantly reduce reaction times and improve yields during the chlorination step. For example:

Notes on Reaction Conditions and Purification

Solvent Choice:

Dichloromethane or chloroform are preferred solvents for chlorination due to their good solubility and ease of removal.Temperature Control:

Reactions are typically performed at reflux temperatures (~80°C) to ensure complete conversion.Purification:

Post-reaction, the crude acyl chloride can be purified via distillation under reduced pressure or by washing with water to remove residual reagents.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Aldehydes and Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological activities. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Quinoline Carbonyl Chlorides

Electronic and Steric Modulations

- Electron-Donating vs.

- Alkyl vs. Aryl Substituents : Ethyl and methyl groups at the 6-position (QY-0870 vs. QY-9486) modulate steric hindrance, affecting reaction kinetics in coupling processes .

Functional Group Variations

Table 2: Comparison with Non-Chloride Analogues

- Carbohydrazide Derivatives : QZ-6838 replaces the carbonyl chloride with a carbohydrazide group, enabling alternative reaction pathways (e.g., Schiff base formation) but requiring harsher conditions for activation .

- Salt Forms : The hydrochloride derivative (CymitQuimica) offers improved stability in aqueous environments compared to the parent acyl chloride .

Research and Application Insights

- Synthetic Utility: The target compound’s tert-butyl group improves solubility in non-polar solvents, facilitating reactions in hydrophobic matrices. In contrast, 8-chloro-substituted analogues (e.g., sc-320561) are preferred for creating sterically protected intermediates .

Notes

- Handling : All compounds discussed are intended for laboratory use only. Acyl chlorides require anhydrous conditions to prevent hydrolysis .

Biological Activity

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family. Its unique structure, characterized by the presence of a carbonyl chloride functional group, positions it as a potentially bioactive molecule with various applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22ClN

- Molecular Weight : 337.86 g/mol

- Structure : The compound features a quinoline ring substituted with a tert-butyl group and an ethyl group, contributing to its steric and electronic properties.

The biological activity of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride is largely attributed to its reactivity with nucleophiles due to the carbonyl chloride group. This allows the compound to form covalent bonds with various biological molecules, which may lead to alterations in cellular functions. Preliminary studies suggest that it may interact with proteins and enzymes involved in critical cellular pathways, although specific molecular targets remain under investigation.

Antimicrobial Activity

Research has indicated that 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride exhibits significant antimicrobial properties.

Case Studies:

-

Antibacterial Activity :

- A study demonstrated that this compound showed potent activity against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as tetracycline .

- In vitro tests revealed that the compound was effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 µM to 5 µM depending on the bacterial strain tested.

-

Antifungal Activity :

- The compound also displayed antifungal properties against Candida species, indicating its potential as a therapeutic agent for fungal infections.

Anticancer Activity

The anticancer potential of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride has been explored in several studies.

Research Findings:

-

Cell Line Studies :

- In studies involving human cancer cell lines (such as MCF-7 for breast cancer), the compound demonstrated cytotoxic effects with IC50 values in the micromolar range. This suggests that it can inhibit cell proliferation effectively.

- Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | Effective against S. aureus, E. coli | Induces apoptosis in cancer cells | Reactivity with nucleophiles |

| 2-(4-Methylphenyl)-3-methylquinoline-4-carboxylic acid | Moderate activity against Gram-positive bacteria | Cytotoxic effects on MCF-7 cells | Similar reactivity but less potent |

| 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid | Limited antibacterial activity | Effective against lung cancer cells | Different substitution pattern affects potency |

Q & A

Q. What are the common synthetic routes for 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically employs classical protocols such as the Friedländer, Skraup, or Gould–Jacob reactions. For this compound, the Pfitzinger reaction may be adapted by condensing substituted isatin derivatives with ketones under acidic conditions. Key variables include temperature control (80–120°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to catalyst loading (e.g., p-toluenesulfonic acid) and reaction time (12–48 hours). Impurities such as uncyclized intermediates are mitigated via column chromatography (silica gel, hexane/ethyl acetate gradients) .

| Synthetic Method | Typical Yield | Critical Parameters |

|---|---|---|

| Friedländer | 45–60% | Catalyst (Lewis acid), anhydrous conditions |

| Skraup | 50–65% | Sulfuric acid concentration, temperature |

| Pfitzinger | 55–70% | Isatin derivative purity, pH control |

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated chloroform or DMSO-d₆ resolves substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm, quinoline protons at δ 7.5–8.9 ppm).

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX programs) confirms bond lengths and angles, particularly the planar quinoline core and tert-butyl group geometry. Crystallization in ethanol/dichloromethane mixtures (3:1) is recommended for high-quality crystals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~408.2 g/mol) and fragmentation patterns.

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability assessments require:

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (typically >200°C) in inert atmospheres.

- Hygroscopicity Testing : Weight gain monitoring at 25°C/60% RH; anhydrous storage (<5% moisture) is critical due to hydrolytic sensitivity of the carbonyl chloride group.

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m² for 48 hours) detects photodegradation byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors, which may release HCl upon hydrolysis.

- Emergency Procedures : Immediate rinsing with water (15+ minutes for eyes/skin), followed by medical evaluation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions (e.g., unexpected NMR splitting or MS fragments) arise from impurities or dynamic effects. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions.

- Computational Validation : DFT calculations (e.g., Gaussian 16) simulate NMR shifts and compare with experimental data.

- Alternative Crystallization Solvents : Methanol/water or THF/hexane systems may yield better-resolved crystals for X-ray analysis .

Q. What methodologies optimize reaction yields in large-scale syntheses?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 10–15% via uniform heating.

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) through precise residence time control.

- Green Chemistry Approaches : Solvent-free mechanochemical grinding or ionic liquid-mediated reactions reduce waste .

Q. How can computational modeling predict the compound’s interactions in catalytic or biological systems?

- Molecular Docking (AutoDock Vina) : Screens binding affinities to enzymes (e.g., cytochrome P450) using the compound’s 3D structure.

- MD Simulations (GROMACS) : Assesses stability in lipid bilayers or aqueous environments over 100-ns trajectories.

- QSAR Models : Correlates substituent electronic effects (Hammett σ values) with activity .

Q. What environmental impact assessment strategies are applicable to this compound?

- Biodegradation Studies : OECD 301F test measures mineralization rates in activated sludge.

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays (OECD 201).

- Persistence Analysis : HPLC-MS monitors hydrolytic degradation products (e.g., carboxylic acid derivatives) in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.